1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one
Description
1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a 1,3-dihydroisoindol-2-yl group at the carbonyl carbon and a 2-fluorophenoxy group at the adjacent carbon. The 1,3-dihydroisoindolyl moiety introduces a bicyclic aromatic system with partial saturation, while the 2-fluorophenoxy substituent contributes electronic and steric effects due to the fluorine atom’s electronegativity. The molecular formula is inferred as C₁₇H₁₄FNO₂, combining the isoindolyl (C₈H₇N), propanone (C₃H₄O), and 2-fluorophenoxy (C₆H₄FO) components.
Properties
IUPAC Name |
1-(1,3-dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-12(21-16-9-5-4-8-15(16)18)17(20)19-10-13-6-2-3-7-14(13)11-19/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWNPERHHXKJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC=CC=C2C1)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one typically involves the following steps:
Formation of Isoindoline Core: The isoindoline core can be synthesized through the reduction of phthalimide using a reducing agent such as lithium aluminum hydride (LiAlH4).
Attachment of Fluorophenoxy Group: The fluorophenoxy group can be introduced through a nucleophilic substitution reaction using 2-fluorophenol and an appropriate leaving group such as a halide.
Formation of Propanone Moiety: The final step involves the formation of the propanone moiety through a condensation reaction with a suitable ketone precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe to study biological processes and interactions at the molecular level.
Medicine: Potential therapeutic applications due to its unique chemical structure and biological activity.
Industry: Use in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the fluorophenoxy group may enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Structural Analogues with Isoindolyl/Indolyl Moieties
Several compounds share structural similarities with the target molecule, particularly in the substitution of the propanone backbone with aromatic heterocycles:
Key Observations :
- The enone structure in ’s compound introduces conjugation, enhancing UV absorption and reactivity in Michael addition reactions compared to the target’s saturated propanone .
- The piperidinyl-benzyl substituent in ’s compound likely increases lipophilicity and CNS penetration, contrasting with the target’s polar fluorophenoxy group .
Cathinone Derivatives (Substituted Propanones)
Cathinones, such as 3-methylmethcathinone (3-MMC), share the propanone backbone but differ in substituents and pharmacological activity:
Key Observations :
- Cathinones typically feature alkylamino substituents (e.g., methylamino) that mediate psychoactivity via dopamine/norepinephrine reuptake inhibition. The target compound lacks such groups, suggesting divergent biological targets .
- The fluorophenoxy group in the target may confer resistance to oxidative metabolism compared to cathinones’ halogenated aryl groups .
Pharmacological and Physicochemical Properties
While pharmacological data for the target compound are unavailable, structural comparisons permit inferences:
- Rigidity: The bicyclic isoindolyl group imposes conformational constraints absent in indolyl or cathinone derivatives, possibly enhancing target selectivity .
- Metabolic Stability : Fluorine’s electronegativity may slow hepatic degradation compared to chlorinated analogs (e.g., 3-CMC) .
Biological Activity
1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a dihydroisoindole moiety and a fluorophenoxy group, which are crucial for its biological activity.
Antimicrobial Properties
Research has indicated that derivatives of isoindole compounds exhibit significant antimicrobial activities. For instance, studies on related compounds have shown effectiveness against various bacterial strains, suggesting that 1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one may also possess similar properties due to structural similarities .
Cytotoxicity
Cytotoxicity assays reveal that compounds with the dihydroisoindole framework can demonstrate varying degrees of cytotoxic effects on cancer cell lines. In particular, derivatives have shown selective toxicity towards specific types of cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is critical for therapeutic applications .
Analgesic Activity
Preliminary studies suggest that the compound may exhibit analgesic properties. Similar compounds have been tested using models such as the hot plate and writhing tests, indicating potential efficacy in pain management .
The mechanisms underlying the biological activities of 1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one are likely multifaceted:
- Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in inflammation and pain pathways.
- Receptor Modulation : The compound could interact with various receptors, including those involved in pain perception and immune response.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
